molecular formula C17H14ClNO2 B2833868 N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207022-07-8

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2833868
CAS No.: 1207022-07-8
M. Wt: 299.75
InChI Key: NLUFSLBNOOBGTJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a useful research compound. Its molecular formula is C17H14ClNO2 and its molecular weight is 299.75. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

A series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and demonstrated in vitro antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural elements of these compounds suggest potential antimicrobial applications for similarly structured chemicals (Desai, Dodiya, & Shihora, 2011).

Gas Transport and Polymer Science

A series of polyamides containing the phenylindane moiety, similar in structure to the query compound, showed high solubility in polar aprotic solvents and exhibited very high glass transition temperatures alongside attractive gas separation characteristics. This research highlights the relevance of the phenylindane group in developing advanced materials with potential applications in gas separation technologies (Ding & Bikson, 2002).

Anticonvulsant Applications

The study of anticonvulsant enaminones closely related to the query compound revealed insights into the hydrogen bonding and structural conformation that may contribute to anticonvulsant activity. Understanding the structural dynamics of such compounds can guide the development of new therapeutics for epilepsy and related disorders (Kubicki, Bassyouni, & Codding, 2000).

Allosteric Modulation of CB1

Research on indole-2-carboxamides, including compounds structurally similar to the query chemical, has identified key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). This work provides a foundation for developing novel therapeutic agents targeting CB1, with implications for treating conditions related to the endocannabinoid system (Khurana et al., 2014).

Polyamide Synthesis

A study explored the use of a novel condensing agent for the synthesis of polyamides, demonstrating the potential for developing new materials with applications in various industrial and scientific fields. This research underscores the importance of innovative chemical processes in advancing material science (Kimura, Konno, & Takahashi, 1992).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-10-6-7-11(18)8-15(10)19-17(21)14-9-16(20)13-5-3-2-4-12(13)14/h2-8,14H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUFSLBNOOBGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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